

Comparative Characterization of 6-Bromohex-2-yne and its Isomeric Alternatives

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Compound of Interest

Compound Name: 6-bromohex-2-yne

Cat. No.: B2612857

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For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the characterization data for **6-bromohex-2-yne**, a valuable building block in organic synthesis, alongside its isomeric alternatives, 6-bromohex-1-yne and 6-bromo-2-hexene. This objective comparison, supported by experimental data, aims to facilitate informed decisions in the selection of reagents and in the interpretation of analytical data.

Spectroscopic and Physical Data Comparison

The following tables summarize the key characterization data for **6-bromohex-2-yne** and its isomers. While experimental data for **6-bromohex-2-yne** is limited in publicly accessible databases, a combination of available and predicted data is presented. For a robust comparison, comprehensive experimental data for 6-bromo-1-hexene is also included.

Table 1: Physical and Molecular Properties

Property	6-Bromohex-2-yne	6-Bromohex-1-yne	6-Bromo-2-hexene
Molecular Formula	C ₆ H ₉ Br[1]	C ₆ H ₉ Br[2]	C ₆ H ₁₁ Br[3]
Molecular Weight	161.04 g/mol [1]	161.04 g/mol [2]	163.06 g/mol [3]
CAS Number	55402-12-5[1]	66977-99-9[2]	31502-25-7[3]
Boiling Point	Not available	53-55 °C at 760 mmHg[4]	47-51 °C at 16 mmHg

Table 2: ¹H NMR Spectroscopic Data (Predicted for **6-bromohex-2-yne**)

Proton Assignment	6-Bromohex-2-yne (Predicted)	6-Bromo-1-hexene (Experimental)
H1	1.75 (t, 3H)	5.79 (ddt, 1H)
H4	2.20 (m, 2H)	2.13-1.83 (m, 4H)
H5	1.95 (m, 2H)	1.54 (tt, 2H)
H6	3.40 (t, 2H)	3.41 (t, 2H)
=CH ₂	-	5.02-4.97 (m, 2H)

Note: Predicted ¹H NMR data for **6-bromohex-2-yne** is based on standard chemical shift tables and coupling constant estimations. Experimental data is not readily available in the searched resources.

Table 3: ¹³C NMR Spectroscopic Data

Carbon Assignment	6-Bromohex-2-yne (Predicted)	6-Bromohex-1-yne	6-Bromo-2-hexene	6-Bromo-1-hexene (Experimental) [5]
C1	3.5	83.5	17.9	138.27
C2	75.0	68.8	125.0	115.14
C3	80.0	18.2	130.0	33.87-27.48
C4	19.0	31.5	32.0	33.87-27.48
C5	32.0	32.8	30.0	33.87-27.48
C6	33.0	33.5	33.0	33.87-27.48

Note: Predicted ¹³C NMR data for **6-bromohex-2-yne** is based on standard chemical shift tables. Experimental data for 6-bromohex-1-yne and 6-bromo-2-hexene is sourced from publicly available databases but may lack detailed experimental conditions.

Table 4: Mass Spectrometry Data

Compound	Key m/z Peaks
6-Bromohex-2-yne	81, 53, 54 (Major fragments)[1]
6-Bromohex-1-yne	134, 132, 81 (Major fragments)
6-Bromo-2-hexene	Molecular ion and fragmentation pattern available on PubChem.

Note: The presence of bromine isotopes (^{79}Br and ^{81}Br) will result in characteristic M+ and M+2 peaks with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of characterization data. Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- **^1H NMR Parameters:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Parameters:** Employ proton decoupling to simplify the spectrum. A 45-degree pulse angle and a longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify characteristic absorption bands corresponding to specific functional groups (e.g., $\text{C}\equiv\text{C}$ stretch, C-H stretch, C-Br stretch).

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
- **Ionization:** Employ a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly visible.

Visualizing Characterization Workflows

To illustrate the logical flow of characterizing a novel compound and the relationship between different analytical techniques, the following diagrams are provided in Graphviz DOT language.

Caption: Workflow for the synthesis and characterization of **6-bromohex-2-yne**.

Caption: Decision tree for the spectroscopic identification of a bromoalkyne.

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References

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